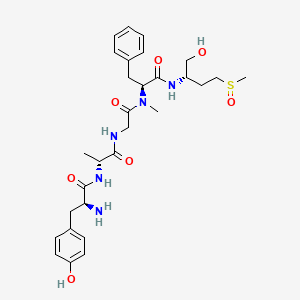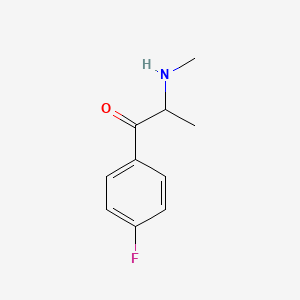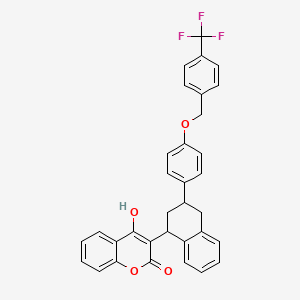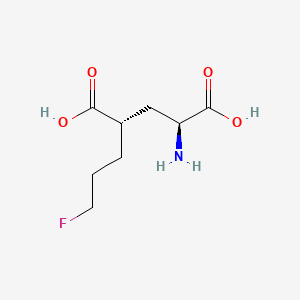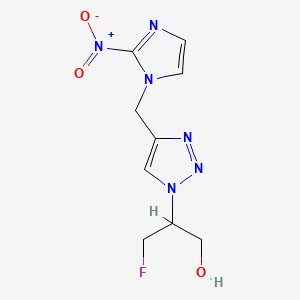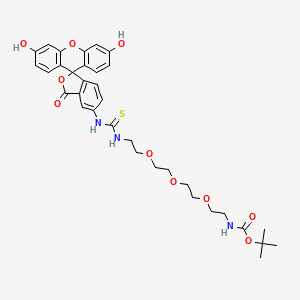
Fosmetpantotenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosmetpantotenate, also known as RE-024, is a phosphopantothenic acid prodrug . It is currently in clinical development for the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare and life-threatening neurological disorder . The aim of this therapy is to replenish phosphopantothenic acid in patients .
Synthesis Analysis
In cells, the phosphorylation of pantothenic acid to generate phosphopantothenic acid by the pantothenate kinase enzymes is the first step in coenzyme A synthesis . Fosmetpantotenate is designed to replace reduced phosphopantothenic acid in pantothenate kinase 2-deficient tissues .Molecular Structure Analysis
Fosmetpantotenate is a colorless oil containing two chiral carbon atoms with known absolute stereochemistry . It masks phosphopantothenic acid (PPA) with a methyl ester at the pantothenic acid carboxylate, a phenol phosphoester, and an alanine methyl ester phosphoramidate .Chemical Reactions Analysis
The rate of fosmetpantotenate metabolism in blood is species-dependent . Following administration of isotopically labeled-fosmetpantotenate to mice, approximately 40% of liver coenzyme A and 50% of brain coenzyme A originated from isotopically labeled-fosmetpantotenate .Scientific Research Applications
Pivotal Trial Design and Methodology
Fosmetpantotenate has been the subject of significant research, particularly in relation to pantothenate kinase-associated neurodegeneration (PKAN), a rare neurodegenerative disease. A pivotal study, the FOsmetpantotenate Replacement Therapy (FORT) trial, was designed as a randomized, double-blind, placebo-controlled trial to explore the efficacy and safety of fosmetpantotenate in PKAN patients aged 6–65 years. This trial required the creation of a novel patient-reported outcome measure, the Pantothenate Kinase-Associated Neurodegeneration–Activities of Daily Living scale, specifically relevant to PKAN to evaluate motor functioning changes as a primary efficacy endpoint in clinical trials (Klopstock et al., 2019).
Mechanism of Action and Efficacy in Nonclinical Models
Another study investigated fosmetpantotenate as a phosphopantothenic acid prodrug in the treatment of PKAN, aiming to replenish phosphopantothenic acid in patients. This research found that fosmetpantotenate restored coenzyme A in neuroblastoma cells and was permeable in a blood-brain barrier model, supporting the hypothesis that it replaces reduced phosphopantothenic acid in PKAN-affected tissues (Elbaum et al., 2018).
Open-Label Fosmetpantotenate Therapy in PKAN
An open-label study explored the use of fosmetpantotenate in a single patient with later-onset PKAN. The patient demonstrated improvement in clinical parameters such as the Unified Parkinson's Disease Rating Scale and the Barry-Albright Dystonia Scale, among others. This case provided preliminary evidence for the potential of fosmetpantotenate in PKAN treatment and underscored the need for further controlled trials (Christou et al., 2017).
Development of Cyclic Phosphopantothenic Acid Prodrugs
Research has also focused on developing cyclic phosphate prodrugs of phosphopantothenic acid, with fosmetpantotenate being an oral PPA prodrug. A new PANk2-/- knockout model was developed to evaluate CoA regeneration in brain cells, with studies showing the potential of this class of prodrugs to deliver PPA to the brain following oral administration (Auciello et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWUHKIPYXWUPN-YVRVQSMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N2O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fosmetpantotenate | |
CAS RN |
1858268-66-2 |
Source


|
| Record name | Fosmetpantotenate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858268662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


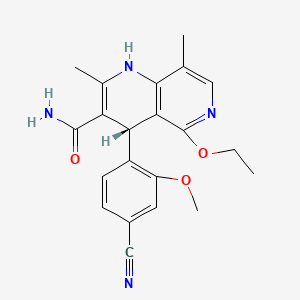
![2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol](/img/structure/B607457.png)
